4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine
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Overview
Description
4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a thiazole ring substituted with a methyl group at the 4-position and an N-(2-phenylethyl) group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by alkylation with 2-phenylethylamine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete cyclization and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazoles depending on the electrophile used.
Scientific Research Applications
4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,3-thiazol-2-amine: Lacks the N-(2-phenylethyl) group, making it less hydrophobic.
N-(2-phenylethyl)-1,3-thiazol-2-amine: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.
4-methyl-N-(2-phenylethyl)-1,3-oxazol-2-amine: Contains an oxygen atom instead of sulfur in the ring, leading to different chemical properties.
Uniqueness
4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine is unique due to the presence of both the methyl group and the N-(2-phenylethyl) group, which confer specific chemical and biological properties. The combination of these substituents can enhance its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
4-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-9-15-12(14-10)13-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMVYOUUOCOPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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